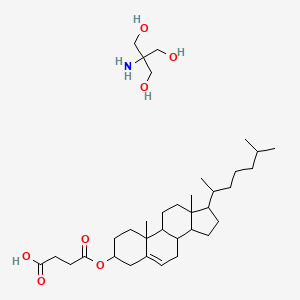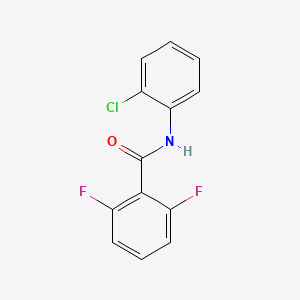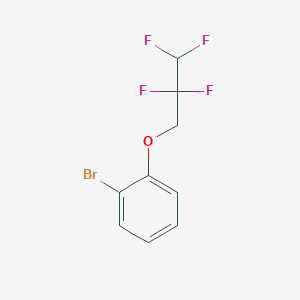
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt is a chemical compound derived from cholesterol. It is known for its ability to solubilize proteins and membranes, making it a valuable tool in various scientific and industrial applications . This compound is often used as an anionic detergent and has applications in biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt typically involves the esterification of cholesterol with succinic anhydride, followed by the formation of the tris salt. The reaction conditions generally include:
Esterification: Cholesterol is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Salt Formation: The resulting cholesteryl hemisuccinate is then neutralized with tris(hydroxymethyl)aminomethane to form the tris salt. This step is usually performed in an aqueous or methanolic solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of cholesterol and succinic anhydride are reacted in industrial reactors.
Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.
Salt Formation: The purified cholesteryl hemisuccinate is then converted to the tris salt using tris(hydroxymethyl)aminomethane in large-scale mixers.
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt has a wide range of applications in scientific research:
Chemistry: Used as a solubilizing agent for hydrophobic compounds.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its potential as an antitumor agent due to its antiproliferative properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with lipid membranes. It stabilizes large unilamellar vesicles, which can encapsulate drugs, oligonucleotides, or other therapeutic agents. The molecular targets include membrane proteins and lipid bilayers, where it can alter membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl hemisuccinate: Similar in structure but lacks the tris salt component.
Cholesteryl acetate: Another cholesterol derivative used for different applications.
Cholesteryl oleate: Used in lipid research and as a model compound for studying lipid metabolism.
Uniqueness
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt is unique due to its combination of cholesterol-derived structure and the presence of the tris salt, which enhances its solubility and utility in various applications. Its ability to stabilize vesicles and solubilize proteins makes it particularly valuable in biochemical and pharmaceutical research .
Propriétés
Formule moléculaire |
C35H61NO7 |
|---|---|
Poids moléculaire |
607.9 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2 |
Clé InChI |
SLDYONDUXRBLLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)

![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)



![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)

![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)



![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)
